molecular formula C10H10ClF3O B2483941 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1339604-61-3

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B2483941
CAS No.: 1339604-61-3
M. Wt: 238.63
InChI Key: AEWKLMYOSKBYDH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a trifluoropropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene typically involves the reaction of 4-hydroxybenzyl chloride with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-(methyl)-4-(3,3,3-trifluoropropoxy)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with various molecular targets. The trifluoropropoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules, which can modulate their activity.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
  • 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene

Comparison: 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is unique due to the position of the substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the trifluoropropoxy group imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKLMYOSKBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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